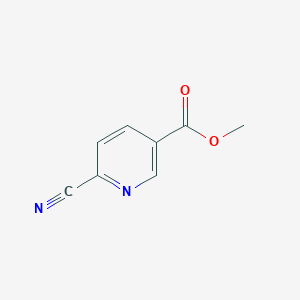

Methyl 6-cyanopyridine-3-carboxylate

Descripción

An Overview of Pyridine (B92270) Carboxylate Chemistry in Synthetic Organic Transformations

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties to the molecule. The nitrogen atom's electron-withdrawing nature makes the ring electron-deficient, influencing its reactivity in various chemical reactions. Pyridine and its derivatives are widely used as catalysts and ligands in organic synthesis. dntb.gov.ua

The carboxylate group, on the other hand, is a versatile functional group that can undergo a multitude of transformations. Esterification, amidation, reduction to alcohols, and conversion to acid chlorides are just a few examples of the chemical manipulations possible with a carboxylate moiety. In the context of pyridine carboxylates, the interplay between the pyridine ring and the carboxylate group allows for a rich and diverse chemistry. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic and photophysical properties. infochems.co.kr

Significance of Methyl 6-cyanopyridine-3-carboxylate as a Molecular Scaffold

This compound stands out as a particularly valuable molecular scaffold. A molecular scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The strategic placement of the cyano and methyl carboxylate groups on the pyridine ring of this compound provides multiple points for chemical modification.

The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The methyl carboxylate group can be readily converted into other esters or amides, or reduced. The pyridine nitrogen itself can be alkylated or oxidized. This trifunctional nature allows chemists to build complex molecular architectures with a high degree of control and precision. Its utility as an intermediate is noted in the synthesis of pharmaceuticals, dyes, and agrochemicals, underscoring its potential in medicinal chemistry and material science. lookchem.com

A documented synthesis of this compound involves the reaction of 6-cyanopyridine-3-carboxylic acid with methyl iodide in the presence of potassium carbonate in an acetone (B3395972) solvent. googleapis.com

Below are some key properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| CAS Number | 89809-65-4 |

| Appearance | Crystalline solid |

This data is compiled from multiple sources. cymitquimica.com

Spectroscopic data provides further insight into its structure:

¹H NMR (700 MHz, CDCl₃): δ 9.29 (dd, J = 2.1, 0.9 Hz, 1H), 8.44 (dd, J = 8.0, 2.1 Hz, 1H), 7.80 (dd, J = 8.0, 0.9 Hz, 1H), 4.00 (s, 3H). acs.org

¹³C NMR (176 MHz, CDCl₃): δ 116.5, 53.0. acs.org

Contextualization within Cyano-Substituted Pyridine Derivatives

Cyano-substituted pyridines are a significant class of compounds in medicinal chemistry and materials science. The cyano group, with its strong electron-withdrawing properties, significantly influences the electronic nature of the pyridine ring, impacting its reactivity and physical properties.

In the realm of drug discovery, the cyanopyridine moiety is a recognized pharmacophore found in a variety of therapeutic agents. ekb.egnih.gov These compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ekb.egnih.gov The presence of the cyano group can enhance binding to biological targets and improve pharmacokinetic properties.

In materials science, the electronic properties of cyano-substituted pyridines make them attractive components for organic light-emitting diodes (OLEDs) and other electronic devices. Their ability to transport electrons and their luminescence characteristics are key features exploited in these applications.

This compound, therefore, sits (B43327) at the intersection of these two important classes of compounds, inheriting the versatile reactivity of pyridine carboxylates and the valuable electronic and biological properties of cyano-substituted pyridines. This combination makes it a highly sought-after starting material for the synthesis of novel compounds with tailored functions.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 6-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVAWHJPGGLCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80521703 | |

| Record name | Methyl 6-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89809-65-4 | |

| Record name | Methyl 6-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-cyanopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl 6 Cyanopyridine 3 Carboxylate

De Novo Synthesis Approaches

The de novo synthesis of the pyridine (B92270) ring is a powerful strategy that allows for the direct incorporation of desired functionalities from simple, acyclic starting materials. Multi-component reactions are particularly prominent in this area due to their efficiency and atom economy.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) involve the combination of three or more reactants in a single pot to form a product that incorporates portions of all the starting materials. mdpi.com This approach is highly valued for its ability to construct complex molecules like substituted cyanopyridines in a single, efficient step. mdpi.comsemanticscholar.org

Ethyl cyanoacetate (B8463686) is a versatile precursor in the synthesis of pyridine derivatives due to its reactive methylene (B1212753) group flanked by both a nitrile and an ester group. wikipedia.orgresearchgate.net In the context of cyanopyridine synthesis, it serves as a key building block for introducing the carboxylate functionality at the 3-position of the pyridine ring.

One established method involves the cyclocondensation reaction of chalcones (α,β-unsaturated ketones) with ethyl cyanoacetate. For instance, the reaction between a chalcone and ethyl cyanoacetate in refluxing ethanol (B145695) with a catalytic amount of piperidine (B6355638) can yield the corresponding 2-oxo-1,2-dihydropyridine-3-carboxylate derivative. orientjchem.org While this produces a pyridone, it establishes the core C3-carboxylate structure derived from ethyl cyanoacetate. Further modifications would be necessary to achieve the specific target compound.

Another multi-component strategy involves the one-pot reaction of an arylidene, an appropriate ketone, ammonium (B1175870) acetate (B1210297), and ethyl cyanoacetate to generate highly substituted cyanopyridines. nih.gov The plausible mechanism for these reactions often begins with a Knoevenagel condensation between an aldehyde and ethyl cyanoacetate. nih.gov

Table 1: Examples of Pyridine Synthesis using Ethyl Cyanoacetate

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Chalcone | Ethyl Cyanoacetate | - | Piperidine, Ethanol (reflux) | 2-Oxo-1,2-dihydropyridine-3-carboxylate orientjchem.org |

Malononitrile (B47326) is a cornerstone reagent in the synthesis of pyridines containing a cyano group at the 3-position. researchgate.netwikipedia.org Its high reactivity makes it a frequent component in MCRs for producing a wide array of 2-amino-3-cyanopyridine (B104079) derivatives. semanticscholar.orgscielo.brscispace.com These reactions are typically four-component condensations involving an aldehyde, a ketone, malononitrile, and ammonium acetate. scielo.brresearchgate.net

The general pathway involves the initial formation of an α,β-unsaturated dinitrile (an arylidene malononitrile) via Knoevenagel condensation between the aldehyde and malononitrile. semanticscholar.org Concurrently, an enamine can be formed from the ketone and ammonia (from ammonium acetate). A subsequent Michael addition of the enamine to the unsaturated dinitrile, followed by cyclization and aromatization (via oxidation or elimination), leads to the final substituted pyridine ring. arkat-usa.org While this route typically yields 2-amino-3-cyanopyridines, it is a fundamental and widely documented strategy for constructing the cyanopyridine core. mdpi.comresearchgate.net

Table 2: Four-Component Synthesis of 2-Amino-3-Cyanopyridines using Malononitrile

| Aldehyde | Ketone | Cyano Source | Nitrogen Source | Catalyst/Conditions | Product |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Methyl Ketone | Malononitrile | Ammonium Acetate | Microwave irradiation, solvent-free semanticscholar.org | 2-Amino-3-cyanopyridine derivative |

| Aldehyde | Ketone | Malononitrile | Ammonium Acetate | Copper Nanoparticles on Charcoal (Cu/C) scielo.br | 2-Amino-3-cyanopyridine derivative |

Ammonium acetate is a critical reagent in many multi-component syntheses of pyridine rings, where it serves a dual purpose. vinipul.com Primarily, it acts as the nitrogen source, providing the nitrogen atom that becomes part of the final heterocyclic ring. nih.govresearchgate.net Secondly, it can function as a catalyst. Upon heating, ammonium acetate is in equilibrium with ammonia and acetic acid. The ammonia participates directly in the reaction to form intermediates like enamines, while the combination can provide a mildly acidic or basic environment that promotes the necessary condensation and cyclization steps. vinipul.com

The cyclization step itself is often catalyzed by a base. In reactions using piperidine or other basic catalysts, the base facilitates key proton abstraction and addition steps that are essential for ring closure and subsequent aromatization to form the stable pyridine ring. orientjchem.org The choice of catalyst can influence reaction efficiency, yield, and even the final product structure. mdpi.comresearchgate.net

Directed Functionalization of Pyridine Rings

An alternative to building the ring from scratch is to start with a pre-formed pyridine ring and introduce the required functional groups at the desired positions. This approach, known as directed functionalization, relies on the inherent reactivity of the pyridine ring or the use of directing groups to achieve regioselectivity. researchgate.net

Achieving the specific 3,6-disubstitution pattern of Methyl 6-cyanopyridine-3-carboxylate via directed functionalization requires precise control over regioselectivity.

Introduction of the Cyano Group: The cyanation of a pyridine ring can be challenging due to the ring's electron-deficient nature. researchgate.net One effective method is the Reissert-Henze reaction, which involves the reaction of a pyridine N-oxide with a cyanide source. acs.org For example, reacting a pyridine N-oxide with trimethylsilanecarbonitrile in the presence of an acylating agent like benzoyl chloride can regioselectively introduce a cyano group at the 2-position (or 6-position). acs.org Another approach involves the reaction of pyridine N-oxides with dimethyl sulfate followed by treatment with aqueous sodium cyanide, which can yield a mixture of 2- and 4-cyanopyridines. orgsyn.org Direct C-H cyanation methods are also being developed, although achieving meta-selectivity can be difficult. researchgate.net

Introduction of the Carboxylate Group: A carboxylate or ester functionality can be introduced onto a pyridine ring through several methods. One common strategy is the oxidation of an alkyl group (e.g., a methyl group) at the desired position to a carboxylic acid, which can then be esterified. Another route involves metal-catalyzed cross-coupling reactions or the use of organometallic reagents. For instance, a halogenated pyridine can be converted into a Grignard reagent and then reacted with carbon dioxide to install a carboxylic acid group. pipzine-chem.com The resulting pyridinecarboxylic acid, such as 6-cyanonicotinic acid, can then be subjected to Fischer esterification with methanol (B129727) and a strong acid catalyst to yield the final methyl ester. sigmaaldrich.com

Regioselective Synthesis Strategies

The precise placement of substituents on a pyridine ring is a fundamental challenge in heterocyclic chemistry. For this compound, strategies must be employed that selectively functionalize the C-3 and C-6 positions. While direct synthesis is complex, regioselectivity can be achieved through multi-step sequences that build upon existing pyridine scaffolds. The functionalization of pyridine N-oxides, for instance, offers a route to introduce substituents at specific positions. The bulky nature of certain reagents and directing groups can sterically hinder reaction at some sites while favoring others, which is a key principle in achieving C-4 selectivity in some pyridine systems. cell.com Although not directly leading to the 3,6-substitution pattern, these principles of steric and electronic control are foundational.

A common approach involves starting with a pre-substituted pyridine and introducing the remaining functional groups. For example, starting with a compound like 6-methylnicotinate, the methyl group can be subjected to ammoxidation to yield the 6-cyano group. google.comgoogle.com This highlights a strategy where the regiochemistry is predetermined by the choice of the initial precursor.

Synthetic Modifications and Derivatization from Precursors

A predominant approach to synthesizing this compound involves the modification of pyridine derivatives that already possess one of the desired functional groups or a group that can be readily converted.

Transformation of Pyridinecarboxamides to Cyanopyridines

The conversion of a carboxamide group to a nitrile (cyano group) is a classic dehydration reaction. This strategy would involve a precursor such as methyl 6-(aminocarbonyl)pyridine-3-carboxylate. The transformation is typically achieved using a variety of dehydrating agents. While specific examples for this exact precursor are not detailed in the provided research, the general methodology is well-established for the synthesis of cyanopyridines. Common methods for this transformation include the use of reagents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA). thieme-connect.de

Alkylation Reactions for Carboxylate Ester Formation

The formation of the methyl ester group is typically accomplished through the esterification of the corresponding carboxylic acid, 6-cyanopyridine-3-carboxylic acid (also known as 6-cyanonicotinic acid). This reaction is commonly performed by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄). chemicalbook.comresearchgate.net The mixture is typically heated under reflux for several hours to drive the reaction to completion. chemicalbook.comresearchgate.net The product, this compound, is then isolated and purified.

| Carboxylic Acid Precursor | Alcohol | Catalyst | Reaction Time | Outcome | Reference |

|---|---|---|---|---|---|

| Nicotinic Acid | Methanol | Concentrated H₂SO₄ | 13 hours (reflux) | Methyl Nicotinate (B505614) | chemicalbook.comresearchgate.net |

| Nicotinic Acid | Methanol | MoO₃/SiO₂ | Not specified | Methyl Nicotinate (79% yield) | orientjchem.org |

| 6-Cyanonicotinic Acid | Methanol | Acid Catalyst (e.g., H₂SO₄) | Not specified | This compound | General Method |

Conversion of Halopyridines to Cyano-Substituted Pyridines

A versatile method for introducing a cyano group onto a pyridine ring is through the nucleophilic substitution of a halopyridine. In this approach, a precursor such as Methyl 6-chloropyridine-3-carboxylate or Methyl 6-bromopyridine-3-carboxylate would be reacted with a cyanide salt. Metal cyanides, such as sodium cyanide or potassium cyanide, can be used, often in a polar aprotic solvent like DMF or DMSO. orgsyn.org This reaction, known as cyanation, replaces the halogen atom with a cyano group to yield the target compound.

Palladium-Catalyzed Cyanation of Halopyridines

To overcome some of the harsh conditions and limitations of traditional nucleophilic substitution, palladium-catalyzed cross-coupling reactions have become a preferred method for the cyanation of (hetero)aryl halides. This methodology offers milder reaction conditions and greater functional group tolerance. nih.gov

The reaction typically involves a halopyridine precursor (e.g., Methyl 6-bromopyridine-3-carboxylate), a palladium catalyst, a suitable ligand, and a cyanide source. Zinc cyanide (Zn(CN)₂) is a widely used cyanide source because it is significantly less toxic than alkali metal cyanides. nih.govnih.govresearchgate.net The catalyst system often consists of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.netcommonorganicchemistry.com The reaction is carried out in a solvent like DMF or NMP, often with heating. commonorganicchemistry.comresearchgate.net The addition of zinc powder can sometimes improve the conversion rate. researchgate.netresearchgate.net Another less toxic alternative to traditional cyanide salts is potassium ferrocyanide (K₄[Fe(CN)₆]), which can also be used in palladium-catalyzed cyanations. nih.govgoogle.com

| Halide Precursor | Cyanide Source | Catalyst System (Palladium Source / Ligand) | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Chlorides | Zn(CN)₂ | Pd₂(dba)₃ / dppf | Not specified | Zn added as additive | researchgate.net |

| Aryl/Heteroaryl Bromides | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF | Heated to 100 °C | commonorganicchemistry.com |

| 3-Chloropyridine | K₄[Fe(CN)₆]·3H₂O | Palladium Acetate (ligand-free) | Not specified | Potassium carbonate as base | google.com |

| Bromo-substituted Naphthopyran | Zn(CN)₂ | Pd(dba)₂ / [(t-Bu)₃PH]BF₄ | NMP (wet) | Zn powder activated with I₂ or TMSCl | researchgate.net |

Chemical Reactivity and Transformation of Methyl 6 Cyanopyridine 3 Carboxylate

Reactions at the Cyano Group

The nitrile functionality is a highly versatile group, characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.org It can undergo hydrolysis, participate in various nucleophilic additions, and act as a building block in the formation of fused ring systems.

Hydrolysis to Carboxamide and Carboxylic Acid Derivatives

The cyano group of cyanopyridines can be hydrolyzed under either acidic or basic conditions to yield carboxamides as intermediates, which can then be further hydrolyzed to the corresponding carboxylic acids. wikipedia.org The complete hydrolysis of a nitrile requires two molecules of water for each cyano group. google.com

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. The resulting imine anion is protonated by water to form an amide. Continued hydrolysis of the amide, also base-mediated, proceeds through nucleophilic acyl substitution to yield a carboxylate salt, which upon acidic workup gives the final carboxylic acid. wikipedia.org

Conversely, acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. This allows for the attack by a weak nucleophile like water. A series of proton transfers and tautomerization steps leads to the formation of the amide, which can be further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

The choice of reaction conditions, such as temperature and concentration of the acid or base, can allow for the selective isolation of either the intermediate amide or the final carboxylic acid product. google.com For instance, the hydrolysis of 3-cyanopyridine (B1664610) has been shown to yield nicotinamide (B372718) or niacin depending on the process parameters. google.com

Table 1: Conditions for Hydrolysis of Cyanopyridines

| Starting Material | Product | Reagents/Conditions | Reference |

|---|---|---|---|

| Cyanopyridines | Pyridine (B92270) Carboxamides | Base-catalyzed hydration (controlled conditions) | google.com |

| Cyanopyridines | Pyridine Carboxylic Acids | Acid or Base-catalyzed hydrolysis (vigorous conditions) | wikipedia.orggoogle.com |

Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon of the nitrile group is susceptible to attack by a variety of strong nucleophiles, most notably organometallic reagents such as Grignard reagents. The reaction of a Grignard reagent with a nitrile initially forms an imine anion upon nucleophilic addition. This intermediate is stable until a subsequent aqueous workup. masterorganicchemistry.com Hydrolysis of the imine intermediate then leads to the formation of a ketone. libretexts.orgmasterorganicchemistry.com

In the context of cyanopyridines, the reactivity can be enhanced by activating the pyridine ring. For example, N-alkylation of 3-cyanopyridine forms a pyridinium (B92312) salt. This activation facilitates the nucleophilic addition of Grignard reagents. The reaction of N-benzyl-3-cyanopyridinium bromide with various Grignard reagents (e.g., ethylmagnesium bromide) in the presence of a copper(I) catalyst has been shown to proceed with high regioselectivity, favoring addition at the C4-position to yield chiral 1,4-dihydropyridine (B1200194) products. rug.nl This dearomatization reaction highlights a sophisticated use of nucleophilic addition to the activated cyanopyridine system. rug.nl

Table 2: Nucleophilic Addition of Grignard Reagents to Cyanopyridine Derivatives

| Substrate | Grignard Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-benzyl-3-cyanopyridinium bromide | Ethylmagnesium bromide | CuTC (10 mol%), (R)-L11 (12 mol%), CH₂Cl₂ | Chiral 1,4-dihydropyridine | >99% | rug.nl |

| N-benzyl-3-cyanopyridinium bromide | n-Propylmagnesium bromide | CuTC (10 mol%), (R)-L11 (12 mol%), CH₂Cl₂ | Chiral 1,4-dihydropyridine | 91% | rug.nl |

Formation of Fused Heterocyclic Systems via Nitrile Cyclization

The cyano group is an excellent synthon for the construction of fused heterocyclic rings. It can participate as a 2π component in cycloaddition reactions or as an electrophilic site for intramolecular cyclization. Transition-metal-catalyzed [2+2+2] cycloadditions between nitriles and two alkyne molecules have become a significant strategy for constructing multisubstituted pyridine rings. acs.org

More recent developments have focused on transition-metal-free approaches. For instance, 3-cyanopyridine can react with phenylacetonitrile (B145931) and phenylacetylene (B144264) derivatives, mediated by a strong base like KN(SiMe₃)₂, to afford highly substituted 2-aminopyridines. acs.org This demonstrates the ability of the nitrile to participate in base-mediated cyclization cascades.

Furthermore, unactivated nitriles can participate as dienophiles or enophiles in pericyclic cascade reactions. nih.gov Although such reactions generally require harsh conditions, intramolecular variants can proceed more readily. These formal [2+2+2] cycloaddition strategies allow for the construction of polycyclic pyridine derivatives where the nitrile group is incorporated into a newly formed ring system. nih.gov The synthesis of furo[2,3-b]pyridines has also been reported from precursors like tetrafluoro-4-cyanopyridine, where the nitrile group directs the cyclization with 1,3-dicarbonyl compounds. ias.ac.in

Reactions at the Carboxylate Ester Group

The methyl carboxylate group is a classic ester functionality that primarily undergoes nucleophilic acyl substitution reactions. The two most common transformations are transesterification and hydrolysis.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., an alkoxide). google.com The reaction is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove the displaced alcohol (in this case, methanol) to drive the reaction to completion. google.comnih.gov

For nicotinate (B505614) esters, which are structurally analogous to methyl 6-cyanopyridine-3-carboxylate, transesterification is a well-established method. For example, the synthesis of menthyl nicotinate is achieved through the transesterification of methyl nicotinate with menthol. googleapis.com The reaction can be effectively catalyzed by bases such as sodium methoxide. google.com To facilitate the removal of the methanol (B129727) byproduct and shift the equilibrium towards the product, the reaction is often conducted under a partial vacuum. google.comgoogleapis.com

Table 3: Base-Catalyzed Transesterification of Nicotinate Esters

| Ester | Alcohol | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Methyl nicotinate | Menthol | Sodium methoxide | 40°C to 150°C, partial vacuum | Menthyl nicotinate | google.comgoogleapis.com |

Hydrolysis to the Free Carboxylic Acid

The ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, also known as saponification, is a common and often irreversible process. It involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt and methanol. youtube.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid, 6-cyanopyridine-3-carboxylic acid. chembk.com

A relevant example is the hydrolysis of Ethyl 6-aminonicotinate, which is converted to 6-aminonicotinic acid by treatment with sodium hydroxide in aqueous methanol at room temperature. chemicalbook.com The reaction proceeds to completion, and the resulting sodium salt of the carboxylic acid is then acidified with HCl to precipitate the free acid. chemicalbook.com This method is directly applicable to the hydrolysis of this compound.

Table 4: Hydrolysis of Pyridine Carboxylic Acid Esters

| Starting Ester | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 6-aminonicotinate | 1. NaOH, Methanol/H₂O2. HCl (aq) | 1. Room temperature, 18h2. Acidification to pH ~3 | 6-Aminonicotinic acid | chemicalbook.com |

Amidation Reactions with Primary and Secondary Amines

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of amides through reaction with primary and secondary amines. This transformation, known as amidation, is a fundamental reaction in organic synthesis for the formation of amide bonds, which are prevalent in pharmaceuticals and other bioactive molecules.

Direct amidation of esters with amines can be challenging and often requires harsh reaction conditions or the use of catalysts. nih.govnih.gov Base-promoted direct amidation of unactivated esters provides a more practical approach. nih.govrsc.org The reaction typically involves heating the ester with the desired amine, sometimes in the presence of a base or a catalyst to facilitate the reaction. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield. For instance, the use of potassium tert-butoxide in DMSO has been reported for the amidation of various esters. nih.gov

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of methanol results in the formation of the corresponding N-substituted 6-cyanopyridine-3-carboxamide. The reactivity of the amine plays a crucial role, with primary amines generally being more reactive than secondary amines due to steric hindrance.

Below is a representative table of amidation reactions with this compound, illustrating the types of amines that can be employed and typical reaction conditions.

| Amine | Product | Reaction Conditions | Yield (%) |

| Benzylamine | N-benzyl-6-cyanopyridine-3-carboxamide | Heat, neat or in a high-boiling solvent | Moderate to High |

| Piperidine (B6355638) | (6-cyanopyridin-3-yl)(piperidin-1-yl)methanone | Base catalyst (e.g., NaOMe), heat | Moderate to High |

| Aniline | 6-cyano-N-phenylpyridine-3-carboxamide | Lewis acid catalyst (e.g., Ti(NMe2)4), heat | Moderate |

| Diethylamine | 6-cyano-N,N-diethylpyridine-3-carboxamide | High temperature, sealed tube | Moderate |

Reactions at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for reactions with electrophiles, leading to the formation of N-alkylated or N-oxidized products. Furthermore, this nitrogen atom can coordinate to metal centers, forming a variety of coordination complexes.

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The pyridine nitrogen of this compound can be alkylated using various alkylating agents such as alkyl halides or sulfates. The reaction results in the formation of a pyridinium salt. The electron-withdrawing groups on the pyridine ring make the nitrogen less nucleophilic compared to unsubstituted pyridine, potentially requiring more forcing conditions for alkylation to occur.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). google.comorgsyn.org The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. scripps.edu The oxidation of methylpyridines to their corresponding carboxylic acids can also be achieved using various oxidizing agents. acs.orggoogle.comresearchgate.net

A general scheme for the N-oxidation of a substituted pyridine is presented below:

Scheme 1: General reaction for the N-oxidation of a substituted pyridine.

| Reagent | Product | Reaction Conditions |

| m-CPBA | This compound N-oxide | Dichloromethane, 0-25 °C |

| H₂O₂ / Acetic Acid | This compound N-oxide | Heat |

Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring and potentially the oxygen atoms of the carboxylate group in this compound can act as ligands, coordinating to various metal centers to form coordination complexes. google.com The coordination chemistry of pyridine derivatives is extensive, with complexes finding applications in catalysis, materials science, and medicine. libretexts.orgresearchgate.netnih.gov

The coordination can occur through the pyridine nitrogen, leading to complexes where the pyridine derivative acts as a monodentate ligand. In some cases, if the ester group is hydrolyzed to a carboxylate, both the nitrogen and an oxygen atom from the carboxylate can coordinate to the metal center, forming a chelate ring. The cyano group can also participate in coordination, although it is generally a weaker coordinating group than the pyridine nitrogen. The crystal structures of several metal complexes with nicotinate and its derivatives have been reported, revealing diverse coordination modes. nih.gov

Reactions at the Pyridine Ring (Electrophilic and Nucleophilic Aromatic Substitution)

The pyridine ring of this compound is electron-deficient due to the presence of the nitrogen heteroatom and the two electron-withdrawing substituents. This electronic nature makes the ring generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution and other transformations like directed metalation and radical reactions.

Directed Metalation Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. uwindsor.caharvard.edu

In this compound, both the cyano and the methyl carboxylate groups can potentially act as DMGs. However, the ester group is generally a weaker DMG than a cyano group. The most acidic protons on the pyridine ring are those at the C4 and C5 positions. The directing effect of the substituents would likely favor lithiation at the C4 position, which is ortho to the carboxylate group, or the C5 position, which is ortho to the cyano group. Competition experiments with related substrates would be necessary to determine the precise regioselectivity. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) can sometimes prevent nucleophilic addition to the cyano group or the pyridine ring.

| Directing Group | Position of Lithiation | Electrophile (E+) | Product |

| -COOCH₃ | C4 | I₂ | Methyl 4-iodo-6-cyanopyridine-3-carboxylate |

| -CN | C5 | (CH₃)₃SiCl | Methyl 5-(trimethylsilyl)-6-cyanopyridine-3-carboxylate |

Radical Reactions on the Pyridine Nucleus

Radical reactions provide a complementary approach to the functionalization of pyridine rings. Cyanopyridines, in particular, can participate in radical reactions through the formation of radical anions upon single-electron reduction. nih.gov These radical anions can then couple with other radical species. Photoredox catalysis has emerged as a mild and efficient method for generating radicals and promoting such coupling reactions. acs.orgmdpi.comyoutube.com

For this compound, the electron-deficient nature of the ring facilitates the formation of a radical anion. This intermediate could potentially undergo coupling with alkyl radicals generated from various precursors, such as alkyl boronic esters, under photoredox conditions. researchgate.net This would lead to the introduction of an alkyl group onto the pyridine ring, likely at the C4 position. The cyano group is crucial for stabilizing the radical anion intermediate.

Mechanisms of Electron Transfer Reactions

The chemical reactivity of this compound is significantly influenced by its electronic structure, particularly its susceptibility to electron transfer reactions. The pyridine ring, being an electron-deficient aromatic system, can accept an electron to form a radical anion. This tendency is further enhanced by the presence of two electron-withdrawing groups: the cyano group at the 6-position and the methyl carboxylate group at the 3-position. These substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more readily reduced.

Single-Electron Transfer and Radical Anion Formation

The primary step in the electron transfer reactions of this compound is the acceptance of a single electron to form a radical anion. This process can be initiated electrochemically or through chemical reducing agents. The general mechanism can be depicted as follows:

Step 1: Single-Electron Transfer (SET) A single electron is transferred to the this compound molecule (1), resulting in the formation of the corresponding radical anion (2).

The stability of the resulting radical anion is a crucial factor in determining the subsequent reaction pathways. For pyridine derivatives, the stability of the radical anion is influenced by the position of the substituents. In the case of cyanopyridines, the 4-cyanopyridine (B195900) isomer is known to form a relatively stable radical anion. researchgate.netresearchgate.net Conversely, the 3-cyanopyridine radical anion shows a propensity to dimerize. umich.edu

For this compound, the radical anion is stabilized by the delocalization of the unpaired electron and the negative charge over the pyridine ring and onto both the cyano and the methyl carboxylate groups.

Subsequent Reactions of the Radical Anion

Once formed, the radical anion of this compound can undergo several possible transformations, largely dictated by the reaction conditions and the presence of other reagents.

Dimerization: Drawing an analogy from the behavior of the 3-cyanopyridine radical anion, a likely pathway for the radical anion of this compound is dimerization. umich.edu The radical anions can couple to form a dimeric dianion, which can then be protonated to yield a stable dimeric product. The coupling is most likely to occur at positions with high spin density in the radical anion.

Further Reduction: Under sufficiently reducing conditions, the radical anion can accept a second electron to form a dianion. This highly reactive species would be a strong base and nucleophile, readily reacting with electrophiles or abstracting protons from the solvent.

Fragmentation: While less common for simple cyanopyridines, in some cases, radical anions can undergo fragmentation, especially if there is a weak bond within the molecule. For this compound, fragmentation is not a highly probable pathway under typical electron transfer conditions.

Electrochemical Behavior

The reduction potential for the formation of the radical anion is expected to be influenced by the electron-withdrawing nature of both the cyano and methyl carboxylate groups. A study on various cyanopyridine isomers reported reduction potentials of -2.2 V or lower (vs. Fc+/0) for their conversion to the corresponding radical anions. umich.edu The presence of the additional methyl carboxylate group in this compound would likely make the reduction potential less negative compared to 3-cyanopyridine.

The reversibility of the reduction wave in a cyclic voltammogram can provide insights into the stability of the radical anion. A reversible wave suggests a stable radical anion on the timescale of the experiment, whereas an irreversible wave indicates that the radical anion undergoes a rapid subsequent chemical reaction, such as dimerization. researchgate.net

Table of Related Compound Data

| Compound | Reduction Potential (E₁/₂) vs. Fc⁺/₀ | Stability of Radical Anion | Subsequent Reaction | Reference |

| 4-Cyanopyridine | -2.25 V | Relatively stable | - | researchgate.net |

| 3-Cyanopyridine | ≤ -2.2 V | Unstable | Dimerization | umich.edu |

| 2-Cyanopyridine | ≤ -2.2 V | Unstable | Decomposition/Irreversible reaction | umich.edu |

This interactive table summarizes the electrochemical data for related cyanopyridine isomers, providing a basis for understanding the potential behavior of this compound.

Computational Chemistry and Spectroscopic Characterization of Methyl 6 Cyanopyridine 3 Carboxylate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy provides a complete picture of the molecular structure of Methyl 6-cyanopyridine-3-carboxylate. While direct experimental spectra for this specific compound are not widely published, its spectroscopic parameters can be reliably predicted based on established principles and data from analogous structures.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the three distinct protons on the pyridine (B92270) ring and the three protons of the methyl ester group. Both the cyano and the methoxycarbonyl groups are electron-withdrawing, which deshields the adjacent ring protons, causing their signals to appear at a lower field (higher ppm).

The proton at the C-2 position (H-2) is anticipated to be the most deshielded due to its proximity to the ring nitrogen and the meta-position relative to the cyano group, appearing as a doublet. The H-4 proton, situated between the two electron-withdrawing groups, will also be significantly deshielded and is expected to appear as a doublet. The H-5 proton will appear as a doublet of doublets, coupling to both H-2 and H-4. The methyl protons of the ester group will present as a sharp singlet, typically in the range of 3.9-4.0 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~9.25 | Doublet (d) | ³J(H2-H5) ≈ 2.0 Hz |

| H-4 | ~8.60 | Doublet (d) | ³J(H4-H5) ≈ 8.0 Hz |

| H-5 | ~7.90 | Doublet of Doublets (dd) | ³J(H5-H4) ≈ 8.0 Hz, ⁴J(H5-H2) ≈ 2.0 Hz |

| -OCH₃ | ~3.95 | Singlet (s) | N/A |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~154 |

| C-3 | ~128 |

| C-4 | ~141 |

| C-5 | ~122 |

| C-6 | ~145 |

| -C≡N | ~117 |

| -C=O | ~164 |

| -OCH₃ | ~53 |

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm these assignments. A COSY spectrum would show correlations between coupled protons (H-4 with H-5, and H-5 with H-2), confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most diagnostic peaks are associated with the cyano and ester moieties.

The nitrile (C≡N) group exhibits a sharp, medium-intensity stretching vibration in the region of 2240–2220 cm⁻¹. tu.edu.iqspectroscopyonline.com The conjugation with the pyridine ring places the absorption in this specific range. The ester group gives rise to two prominent stretching vibrations: a strong, sharp absorption from the carbonyl (C=O) stretch, expected between 1750–1735 cm⁻¹, and a strong C-O single bond stretch in the 1300–1000 cm⁻¹ region. orgchemboulder.com Additional characteristic absorptions include C-H stretching from the aromatic ring (~3100-3000 cm⁻¹) and the methyl group (~3000-2850 cm⁻¹), as well as C-C and C-N in-ring stretching vibrations for the pyridine ring in the 1600–1400 cm⁻¹ range. libretexts.org

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (-OCH₃) | Stretching | 3000 - 2850 | Medium |

| Nitrile (C≡N) | Stretching | 2240 - 2220 | Medium, Sharp |

| Ester Carbonyl (C=O) | Stretching | 1750 - 1735 | Strong, Sharp |

| Aromatic C=C, C=N | In-ring Stretching | 1600 - 1400 | Medium to Weak |

| Ester (C-O) | Stretching | 1300 - 1100 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns. For this compound (molecular formula C₈H₆N₂O₂), the exact molecular weight is 162.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 162. This peak confirms the molecular weight of the compound. The molecule is expected to undergo characteristic fragmentation, primarily at the ester functional group. Common fragmentation pathways for methyl esters include:

Loss of a methoxy (B1213986) radical (•OCH₃): This results in the formation of an acylium ion [M - 31]⁺ at m/z 131. This is often a prominent peak.

Loss of the methoxycarbonyl radical (•COOCH₃): This fragmentation leads to a peak corresponding to the cyanopyridinyl cation [M - 59]⁺ at m/z 103.

Further Fragmentation: The acylium ion at m/z 131 may subsequently lose a molecule of carbon monoxide (CO) to form a cyanopyridinyl cation [M - 31 - 28]⁺ at m/z 103.

The analysis of these fragments helps to confirm the presence and connectivity of the ester group and the cyanopyridine core.

| m/z | Ion/Fragment | Identity |

|---|---|---|

| 162 | [C₈H₆N₂O₂]⁺ | Molecular Ion (M⁺) |

| 131 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 103 | [M - •COOCH₃]⁺ or [M - •OCH₃ - CO]⁺ | Loss of methoxycarbonyl radical or subsequent loss of CO |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for compounds containing conjugated systems, such as aromatic rings.

This compound possesses a pyridine ring, an aromatic system, which is conjugated with both the cyano and the methoxycarbonyl groups. This extended π-system is expected to give rise to characteristic electronic transitions. The primary absorptions observed would be π → π* transitions, which are typically intense. The presence of the heteroatom (nitrogen) and the substituents can also lead to n → π* transitions, which are generally weaker. The absorption maxima (λmax) for cyanopyridines are typically found in the ultraviolet region, often between 200 and 300 nm. The exact position and intensity of these bands are sensitive to the solvent used, as solvent polarity can stabilize the ground and excited states to different extents. researchgate.net

Applications of Methyl 6 Cyanopyridine 3 Carboxylate As a Building Block in Complex Molecular Synthesis

Pharmaceutical and Medicinal Chemistry

The pyridine (B92270) nucleus is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs. ekb.eg The specific arrangement of substituents in Methyl 6-cyanopyridine-3-carboxylate provides a strategic starting point for the development of novel therapeutic agents.

Precursor in the Synthesis of Biologically Active Pyridine Derivatives

This compound serves as an essential intermediate for crafting a wide range of biologically active pyridine derivatives. chemimpex.com The cyanopyridine scaffold itself is recognized for its broad pharmacological potential, with derivatives exhibiting activities including anticancer, antimicrobial, anticonvulsant, and enzyme inhibition. nih.govgoogleapis.com The ester and cyano groups on the molecule are chemically reactive sites that can be selectively modified. For instance, the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, while the cyano group can be hydrolyzed, reduced to an amine, or used in cyclization reactions. google.com This dual functionality allows chemists to systematically build molecular complexity and synthesize libraries of related compounds to screen for biological activity against various therapeutic targets. nih.govnih.gov

Research has shown that cyanopyridine-based compounds are promising candidates for anticancer drug development, acting as kinase inhibitors and cytotoxic agents. nih.govacs.org The ability to use this compound as a starting material allows for the precise introduction of various pharmacophores and substituents, enabling the fine-tuning of a molecule's structure-activity relationship (SAR). nih.gov

Intermediate in Drug Discovery and Development

In the landscape of drug discovery, this compound is a valuable intermediate. The process of discovering a new drug often involves synthesizing and testing many derivatives of a "hit" compound to optimize its potency, selectivity, and pharmacokinetic properties. The cyanopyridine structure is a key component in several marketed drugs, highlighting its importance. ekb.eg This compound provides a robust and adaptable platform for such optimization studies.

Its utility is demonstrated in the synthesis of compounds targeting a range of diseases. For example, various 2-amino-3-cyanopyridine (B104079) derivatives have been investigated as IKK-β inhibitors and A2A adenosine (B11128) receptor antagonists. googleapis.com The presence of the cyano and carboxylate groups allows for stepwise, controlled chemical modifications, facilitating the exploration of chemical space around the core pyridine scaffold to develop new and effective therapeutic agents. ekb.egchemimpex.com

| Examples of Biological Activities Associated with Cyanopyridine Scaffolds | Therapeutic Area |

| Kinase Inhibition | Oncology |

| Antimicrobial (Antibacterial, Antifungal) | Infectious Disease |

| Antiviral | Infectious Disease |

| Anticonvulsant | Neurology |

| Anti-inflammatory | Inflammation |

| Anti-Alzheimer's | Neurology |

This table summarizes the broad biological activities reported for the general class of cyanopyridine derivatives. nih.govgoogleapis.comresearchgate.netnih.gov

Building Block for Pyridine-Fused Heterocycles

The reactivity of the cyano group in conjunction with the pyridine ring makes this compound an ideal starting material for synthesizing pyridine-fused heterocycles. ias.ac.in These bicyclic or polycyclic structures are of significant interest in medicinal chemistry because their rigid, planar structures can interact effectively with biological targets, often leading to enhanced biological activity. ias.ac.innih.gov

Synthetic strategies often utilize the cyano group and an adjacent functional group (or a group introduced at an adjacent position) to construct a new ring fused to the pyridine core. nih.govresearchgate.net This can lead to the formation of a variety of important heterocyclic systems. For example, cyanopyridine precursors are commonly used to synthesize thieno[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-b]pyridines, all of which are scaffolds known to possess significant pharmacological properties, including anticancer and antiviral activities. nih.govnih.gov The ability to construct these complex heterocyclic systems from a relatively simple starting material underscores the strategic importance of this compound in synthetic organic and medicinal chemistry. nih.govosi.lv

Materials Science

Beyond its biomedical applications, the structural and electronic features of this compound make it a promising candidate for the development of advanced functional materials.

Precursor for Organic Electronic Materials

The pyridine ring is an electron-deficient aromatic system, a characteristic that is highly desirable in the design of n-type organic semiconductors. These materials are essential components in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The defined structure and potential for chemical modification of this compound allow it to serve as a precursor for larger, more complex organic molecules or polymers with tailored electronic properties. Through chemical reactions such as cross-coupling, the pyridine core can be integrated into larger conjugated systems, influencing the material's charge transport capabilities and optical properties.

Building Block for Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. researchgate.net The properties of a MOF, such as its pore size, surface area, and chemical functionality, are directly determined by the choice of metal and organic ligand. researchgate.netnih.gov

Application in Optical Materials

The structural framework of this compound, which incorporates both an electron-accepting cyano group and a carboxylate moiety on a π-deficient pyridine ring, suggests its potential as a precursor for optical materials, particularly organic dyes and nonlinear optical (NLO) chromophores. lookchem.com Organic materials are actively researched for optical applications due to their tunable properties and potential for creating materials with fast switching times and high performance. jhuapl.edu

The synthesis of functional dyes often involves heterocyclic cores like pyridine. researchgate.net For instance, cyanine (B1664457) dyes incorporating a pyridine moiety have been synthesized and shown to act as pH-responsive fluorescent probes. researchgate.net The cyano and carboxylate groups in this compound can be chemically modified to extend the π-conjugation of the system or to attach donor groups, creating a donor-acceptor structure. Such structures are known to be crucial for second-order NLO properties. dtic.mildtic.mil The intramolecular charge transfer from a donor to an acceptor through a conjugated system is a key mechanism for high NLO response. nih.gov While direct studies on the NLO properties of this compound are not prominent, its potential is inferred from the established principles of molecular engineering for NLO materials.

Table 1: Potential Modifications of this compound for Optical Materials

| Functional Group | Potential Modification | Resulting Feature for Optical Materials |

|---|---|---|

| Cyano (-CN) | Hydrolysis to carboxylic acid or amide; reaction to form triazoles | Tuning of electronic properties; extension of conjugated system |

| Methyl Ester (-COOCH₃) | Conversion to amides, hydrazides | Attachment of donor groups; formation of hydrogen bonds in solid state |

Agrochemical and Specialty Chemical Synthesis

The pyridine ring is a core component in a significant number of commercial agrochemicals, including herbicides, insecticides, and fungicides. chemimpex.com The ability to introduce various functional groups onto this scaffold allows for the fine-tuning of biological activity. This compound serves as a key starting material for creating diverse pyridine derivatives for these applications.

This compound is a valuable intermediate for the synthesis of active agrochemical compounds. lookchem.com The pyridine-3-carboxylic acid scaffold (nicotinic acid and its derivatives) is known to possess a range of biological activities, including pesticidal and herbicidal properties. nih.gov By utilizing this compound, chemists can access molecules with this core structure while also having a reactive cyano handle for further derivatization.

For example, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted into various amides, a common functional group in bioactive molecules. The synthesis of pyridine-3-carboxamide (B1143946) analogs has been shown to be an effective strategy for developing agents against bacterial wilt in crops like tomatoes. nih.gov The cyano group can also be a precursor to other functionalities or can be maintained as a key pharmacophore. The development of new insecticidal agents often relies on novel heterocyclic structures, and pyridine derivatives continue to be a major area of investigation to combat rising pesticide resistance. researchgate.net

Table 2: Examples of Agrochemical Scaffolds Accessible from Pyridine Intermediates

| Agrochemical Class | Relevant Structural Motif | Precursor Functionality |

|---|---|---|

| Insecticides | Pyridine-carboxamides | Carboxylic acid, Amine |

| Herbicides | Substituted Pyridines | Halogenated or functionalized rings |

The development of novel specialty chemicals and materials relies on the ability to synthesize highly functionalized building blocks. This compound is an ideal platform for this purpose due to its two distinct and reactive functional groups. The chemical reactivity of these groups allows for a wide range of transformations, leading to a diverse library of new pyridine compounds.

Modern synthetic methods enable the site-selective functionalization of the pyridine ring itself. researchgate.netchemrxiv.org The electron-withdrawing nature of the cyano and ester groups deactivates the pyridine ring towards electrophilic substitution but can direct nucleophilic substitution or metalation at specific positions.

Key transformations include:

Ester Modification: The methyl ester can be readily converted into amides, hydrazides, or other esters, introducing new functional handles or modulating the molecule's physical properties.

Cyano Group Chemistry: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles. This versatility is crucial for creating compounds with varied chemical and physical properties.

Ring Transformations: Under certain conditions, the pyridine ring can participate in reactions that lead to the formation of other heterocyclic systems, such as pyrimidines, via inverse-electron-demand Diels-Alder type reactions, although this is more established for related azine systems. nih.gov

The strategic application of these transformations allows for the creation of tailored molecules for applications ranging from medicinal chemistry to materials science. acs.org

Advanced Synthetic Strategies and Green Chemistry Principles in the Synthesis of Methyl 6 Cyanopyridine 3 Carboxylate

Catalytic Methods in Cyanopyridine Synthesis

The synthesis of cyanopyridines, a critical class of intermediates in the pharmaceutical and agrochemical industries, has been significantly advanced through the development of novel catalytic methods. These strategies, focusing on efficiency, selectivity, and sustainability, are paramount for the synthesis of specialized derivatives like Methyl 6-cyanopyridine-3-carboxylate.

Organocatalysis and Metal-Catalyzed Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, complementing traditional metal-based catalysts. researchgate.netnih.gov These small organic molecules can facilitate a wide range of chemical transformations with high enantioselectivity and under mild reaction conditions. researchgate.net In the context of cyanopyridine synthesis, organocatalysts can be employed in various steps, such as the construction of the pyridine (B92270) ring or the introduction of the cyano group. For instance, piperidine (B6355638) has been utilized as a catalyst in a three-component reaction to produce cyanopyrazole derivatives, a process that involves a Knoevenagel condensation. researchgate.net This highlights the potential for organocatalysts to mediate key bond-forming events in the synthesis of nitrogen-containing heterocycles.

Transition metal catalysis remains a cornerstone of modern organic synthesis, offering efficient pathways to complex molecules. researchgate.net Metal catalysts, particularly those based on palladium and copper, are instrumental in cross-coupling reactions that can be adapted for the synthesis of cyanopyridines. For example, palladium-catalyzed reactions are widely used for C-H activation and the formation of C-C and C-N bonds, which are crucial steps in building the substituted pyridine core. mdpi.com Copper catalysis, often used in conjunction with photoredox systems, has been successfully applied to the aminocyanation and oxycyanation of alkenes, demonstrating its utility in introducing cyano and other functional groups. nih.gov

The synergy between organocatalysis and metal catalysis, often referred to as dual catalysis, presents further opportunities for novel synthetic routes. This approach can enable reaction sequences where each catalyst performs a distinct and complementary role, leading to highly efficient and selective transformations.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often enable reactions under solvent-free conditions. ajrconline.orgajrconline.orgmdpi.com This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates. ajrconline.org

In the synthesis of heterocyclic compounds, including those with a pyridine core, microwave irradiation has been shown to be highly effective. ajrconline.orgmdpi.comnih.gov For instance, the synthesis of various indole (B1671886) derivatives has been optimized using microwave heating, resulting in excellent yields and high regioselectivity. mdpi.com Similarly, the preparation of functionalized pyridines has been achieved through microwave-assisted multi-component reactions and cycloadditions, often with higher yields compared to conventional heating methods. mdpi.com The application of microwave technology to the synthesis of this compound could offer a more efficient and environmentally benign alternative to traditional synthetic protocols.

| Reaction Type | Conventional Heating | Microwave-Assisted | Reference |

| Pyrano[2,3-d]pyrimidine Synthesis | 2-6 h (48 °C), 1-4 h (60 °C) | 3-6 min | nih.gov |

| Pyridine Synthesis | Not specified | Shorter reaction times, higher yields | mdpi.com |

| Indole Synthesis | Not specified | Optimized for excellent yields | mdpi.com |

Solvent-Free and Aqueous Medium Reactions

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. nih.gov Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by minimizing waste and avoiding the use of toxic and volatile organic compounds. nih.govresearchgate.net These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support. Several 2-amino-3-cyanopyridine (B104079) derivatives have been successfully synthesized in good to excellent yields under solvent-free conditions. researchgate.net Furthermore, an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acid derivatives has been reported with short reaction times and high yields. researchgate.net

Reactions in aqueous media represent another green alternative to the use of organic solvents. Water is an abundant, non-toxic, and non-flammable solvent. While organic compounds often have limited solubility in water, various techniques such as the use of co-solvents, surfactants, or phase-transfer catalysts can be employed to facilitate reactions in aqueous environments. The synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully carried out in water as a green solvent under microwave irradiation. nih.gov

Process Optimization for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production requires careful process optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. For a commercially important compound like this compound, this involves the implementation of advanced manufacturing technologies and robust purification methods.

Continuous Flow Processes

Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering numerous advantages over traditional batch processing. researchgate.netscispace.comflinders.edu.au In a continuous flow system, reactants are continuously pumped through a reactor, where they mix and react. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and higher yields. scispace.comflinders.edu.au

The enhanced heat and mass transfer in microreactors used in flow systems can significantly accelerate reaction rates and improve safety by minimizing the volume of hazardous materials at any given time. scispace.com This technology is particularly well-suited for multi-step syntheses, where intermediates can be generated and immediately used in the next step without isolation, a concept known as telescoping. flinders.edu.au The synthesis of 6- and 1,6-substituted-3-cyano-4-methyl-2-pyridones has been successfully demonstrated in a continuous flow microreactor system, achieving satisfactory yields in a fraction of the time required for batch synthesis. researchgate.netscispace.com This indicates a strong potential for the application of continuous flow technology to the industrial production of this compound.

| Parameter | Batch System | Continuous Flow System | Reference |

| Reaction Time | Longer | Significantly shorter (e.g., < 10 min) | scispace.com |

| Heat & Mass Transfer | Less efficient | More efficient | scispace.com |

| Safety | Higher risk with large volumes | Minimized risk | scispace.com |

| Scalability | Problematic | Facilitated | scispace.com |

Efficient Isolation and Purification Techniques

Commonly employed methods for the isolation of solid products like this compound include filtration and centrifugation. The choice of method depends on factors such as particle size, slurry concentration, and desired product dryness.

Purification is often achieved through crystallization, a process that can yield high-purity products. The selection of an appropriate solvent system is crucial for effective crystallization, and this is often determined through systematic screening and optimization. In some cases, treatment with activated carbon may be necessary to remove colored impurities prior to crystallization. google.com For challenging separations, preparative chromatography, such as High-Performance Liquid Chromatography (HPLC), can be employed, although this is generally a more costly option for large-scale production. amazonaws.com The development of an efficient isolation and purification protocol for this compound would involve a detailed study of its solubility properties and the optimization of crystallization conditions to achieve the desired purity specifications in a cost-effective manner.

Future Directions and Emerging Research Avenues for Methyl 6 Cyanopyridine 3 Carboxylate

Exploration of Novel Derivatization Pathways

The reactivity of the cyano and ester functional groups, along with the pyridine (B92270) ring, provides a rich landscape for chemical modification. Future research is likely to focus on novel derivatization pathways that exploit these reactive sites to generate diverse molecular architectures.

One promising avenue is the transformation of the cyano group. While the hydrolysis of nitriles to carboxylic acids or their reduction to amines are well-established methods, future work could explore more complex cyclization reactions. For instance, the reaction of the cyano group with adjacent functionalities introduced through substitution on the pyridine ring could lead to the formation of fused heterocyclic systems. Research on related 3-cyanopyridine-2-thiones has demonstrated their utility in synthesizing condensed heterocycles like thieno[2,3-b]pyridines. researchgate.net Similar strategies could be adapted for methyl 6-cyanopyridine-3-carboxylate, potentially leading to novel scaffolds for medicinal chemistry.

The ester group also offers significant opportunities for derivatization. Beyond simple hydrolysis or amidation, the ester can be used as a handle for cross-coupling reactions or as a directing group for ortho-metalation, enabling further functionalization of the pyridine ring. The development of novel catalysts could facilitate selective transformations at the positions adjacent to the existing substituents.

Furthermore, the pyridine nitrogen can be targeted for N-oxide formation or quaternization, which would modify the electronic properties of the ring and influence the reactivity of the other substituents. The exploration of these derivatization pathways could be systematically investigated to expand the chemical space accessible from this compound.

A summary of potential derivatization strategies is presented in the table below.

| Reactive Site | Potential Derivatization Pathway | Potential Product Class |

| Cyano Group | Hydrolysis, Reduction, Cyclization | Carboxylic acids, Amines, Fused heterocycles |

| Ester Group | Hydrolysis, Amidation, Cross-coupling | Carboxylic acids, Amides, Biaryls |

| Pyridine Ring | N-oxidation, Quaternization, C-H activation | N-oxides, Pyridinium (B92312) salts, Substituted pyridines |

Applications in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting prospects for this compound. ijsr.net The presence of a hydrogen bond acceptor (the nitrogen atom of the cyano group and the pyridine ring nitrogen) and a potential hydrogen bond donor precursor (the ester, upon hydrolysis to a carboxylic acid) makes this molecule an attractive building block for designing complex supramolecular assemblies. researchgate.net

Future research could explore the use of the corresponding carboxylic acid, 6-cyanopyridine-3-carboxylic acid, in the formation of metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs). researchgate.net The rigid pyridine backbone and the specific geometry of the functional groups could lead to the formation of porous materials with potential applications in gas storage, separation, or catalysis.

The cyano group can also participate in halogen bonding or coordinate to metal centers, providing additional handles for controlling the self-assembly process. The interplay of these various non-covalent interactions could be harnessed to construct intricate and functional supramolecular architectures such as molecular cages, capsules, or polymers. nih.gov The principles of molecular recognition, where a host molecule selectively binds a guest, could be applied to design receptors based on this scaffold for sensing or transport applications. ijsr.net

Integration into Automated Synthesis Platforms

The increasing prevalence of automated synthesis platforms in chemical research presents an opportunity to accelerate the exploration of the chemical space around this compound. researchgate.netresearchgate.net Its structure is well-suited for integration into high-throughput synthesis workflows.

For instance, the ester group can be readily converted to a wide range of amides using automated parallel synthesis techniques. synplechem.com This would allow for the rapid generation of libraries of compounds for biological screening. Similarly, the cyano group could be a handle for transformations amenable to automation.

Future research could focus on developing robust, automated protocols for the derivatization of this compound. This would involve optimizing reaction conditions to be compatible with robotic systems and developing analytical methods for real-time monitoring of reaction progress. The integration of this building block into automated platforms would not only increase the efficiency of synthesizing new derivatives but also enable the systematic exploration of structure-activity relationships.

Development of New Bioactive Molecules with Enhanced Potency and Selectivity

The pyridine scaffold is a common feature in many biologically active compounds. The specific substitution pattern of this compound makes it a valuable starting material for the development of new therapeutic agents.

Research on related structures has already demonstrated the potential of this chemical class. For example, pyridine carboxamides have been identified as potent and selective inhibitors of c-Jun NH2-terminal kinases (JNKs), which are implicated in various diseases. nih.gov Furthermore, derivatives of pyrido[2,3-d]pyrimidines, which can be synthesized from cyanopyridine precursors, have shown promise as PIM-1 kinase inhibitors with potential applications in cancer therapy. nih.gov The synthesis of novel thienopyridine derivatives has also yielded compounds with antitumor activity. mdpi.com

Future efforts in this area will likely focus on using this compound as a scaffold to design and synthesize novel molecules with improved potency and selectivity for specific biological targets. This will involve a combination of chemical synthesis, computational modeling, and biological evaluation. The derivatization strategies outlined in section 7.1 can be employed to generate focused libraries of compounds for screening against various disease targets. The ultimate goal is to develop new drug candidates with improved therapeutic profiles.

| Compound Class | Biological Target/Activity | Reference |

| Pyridine Carboxamides | JNK inhibitors | nih.gov |

| Pyrido[2,3-d]pyrimidines | PIM-1 kinase inhibitors | nih.gov |

| Thienopyridines | Antitumor activity | mdpi.com |

Q & A

Q. What are the established synthetic routes for Methyl 6-cyanopyridine-3-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via alkylation and cyanide substitution. A key method involves reacting 3-hydroxymethylpyridine 1-oxide with methyl fluorosulfonate to generate a reactive 1-alkoxypyridinium intermediate, followed by cyanide substitution at the 2- and 6-positions . Optimizing stoichiometry (e.g., excess KCN) and temperature (25–50°C) improves yield. Side reactions due to methyl fluorosulfonate’s high reactivity with other functional groups (e.g., esters, nitriles) must be controlled via stepwise addition .

Q. How is the structure of this compound validated post-synthesis?

Combined spectroscopic techniques are essential:

- NMR : NMR confirms methyl ester (δ ~3.9 ppm) and pyridine ring protons (δ 7.5–8.5 ppm).

- IR : Peaks at ~2240 cm (C≡N) and ~1720 cm (ester C=O) validate functional groups.

- Mass Spectrometry : Molecular ion [M+H] at m/z 177.1 (CHNO) confirms molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective cyanide substitution in its synthesis?

The reaction proceeds via a 1-alkoxypyridinium intermediate, where electron-deficient positions (2- and 6-) are preferentially attacked by cyanide due to resonance stabilization of the transition state. Computational studies (DFT) can model charge distribution to predict reactivity. Experimental evidence from isotopic labeling (e.g., -CN) tracks substitution patterns .

Q. How can crystallographic data resolve discrepancies in reported bond angles or molecular geometry?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths and angles. For example, discrepancies in ester group planarity can arise from crystal packing effects. High-resolution data (≤0.8 Å) minimizes errors, and twin refinement may address data ambiguities in centrosymmetric crystals .

Q. What strategies mitigate side reactions during scale-up synthesis?

- Controlled Alkylation : Use methyl fluorosulfonate in a dropwise manner at 0°C to minimize over-alkylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes imino ester byproducts.

- In Situ Monitoring : ReactIR tracks cyanide consumption to optimize reaction termination .

Q. How is this compound utilized in medicinal chemistry research?

While direct applications are not explicitly documented, its structural analogs (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate) serve as scaffolds for kinase inhibitors. The nitrile and ester groups enable derivatization via nucleophilic substitution (e.g., amidation) or cross-coupling (e.g., Suzuki) to generate bioactive libraries .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?